molecular formula C10H13FN2O B601338 4-Fluoro-3-(morpholin-4-yl)aniline CAS No. 1175797-88-2

4-Fluoro-3-(morpholin-4-yl)aniline

Cat. No.: B601338
CAS No.: 1175797-88-2
M. Wt: 196.225
InChI Key: BEZHNTGNWHZZPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(morpholin-4-yl)aniline typically involves the nucleophilic aromatic substitution of 4-fluoroaniline with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-Fluoro-3-(morpholin-4-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in biological studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a morpholine ring makes it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic and pharmacodynamic profiles .

Biological Activity

4-Fluoro-3-(morpholin-4-yl)aniline, also known as 3-fluoro-4-morpholinoaniline, is a fluorinated aromatic amine with significant biological activity. Its molecular formula is C10H13FN2O, and it has garnered attention for its antibacterial properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial effects, interactions with biological targets, and potential applications in drug development.

  • Molecular Formula : C10H13FN2O
  • Molar Mass : Approximately 196.22 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 121°C - 123°C
  • Solubility : Soluble in chloroform and methanol

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Key Findings:

  • Antibacterial Efficacy : The compound has been tested against multiple bacterial strains, showing promising results comparable to established antibiotics such as Linezolid. Derivatives of this compound, particularly Schiff bases, have demonstrated enhanced biofilm inhibition capabilities .
  • Minimum Inhibitory Concentration (MIC) : Modifications of this compound have led to sulfonamide and carbamate derivatives with favorable MIC values against various bacteria .

Table 1: Antibacterial Activity Overview

Compound DerivativeBacterial Strain TestedMIC (µg/mL)Action Type (Bactericidal/Bacteriostatic)
Schiff Base AE. coli15Bactericidal
Schiff Base BS. aureus20Bacteriostatic
Original CompoundK. pneumoniae25Bactericidal

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria .

Research Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Biofilm Formation : A recent study evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation by up to 90% in certain strains, highlighting its potential as a treatment for biofilm-associated infections .
  • Comparison with Linezolid : In a comparative study, derivatives of this compound were found to outperform Linezolid in inhibiting biofilm formation in various bacterial strains, suggesting that modifications to the original compound could enhance its therapeutic potential .

Applications in Nanotechnology

Beyond its antibacterial properties, this compound has been studied for its ability to modify nanomaterials. When incorporated into phenylenediamine carbon nanodots, it significantly improved their photoluminescence quantum yield, indicating potential applications in developing advanced light-emitting materials.

Properties

IUPAC Name

4-fluoro-3-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZHNTGNWHZZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Fluoro-5-nitro-phenyl)-morpholine (335.0 mg, 1.481 mmol) was dissolved in Ethanol (10.0 mL, 171 mmol) and the reaction was treated with Tin(II) chloride dihydrate (1671 mg, 7.405 mmol). The reaction was then heated at 70° C. until HPLC showed consumption of starting material. The mixture was then made basic with 10% NaOH and the product was extracted with ethyl acetate. Note: When adding the NaOH, solid precipitate formed and was filtered and washed with ethyl acetate. The solid was discarded and the combined organics were then washed with water and dried over sodium sulfate, filtered and reduced to afford 235 mg of 4-Fluoro-3-morpholin-4-yl-phenylamine. 1H NMR (400 MHz, DMSO, d6) δ 6.75 (m, 1H), 6.21 (d, 1H, J=7.56 Hz), 6.10 (m, 1H), 4.84 (s, 2H), 3.70 (m, 4H), 2.92 (m, 4H).
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1671 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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